N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is a heterocyclic compound that features a benzotriazine core linked to a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine typically involves the reaction of 3-(aminomethyl)pyridine with 1,2,3-benzotriazine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated synthesizers and optimization of reaction parameters can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or mCPBA in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a nitrogen-containing heterocycle and are known for their medicinal properties.
Uniqueness
N-[(Pyridin-3-yl)methyl]-1,2,3-benzotriazin-4-amine is unique due to its benzotriazine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
90522-70-6 |
---|---|
Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3-benzotriazin-4-amine |
InChI |
InChI=1S/C13H11N5/c1-2-6-12-11(5-1)13(17-18-16-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16,17) |
InChI Key |
KIMWOWWQEVDNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.